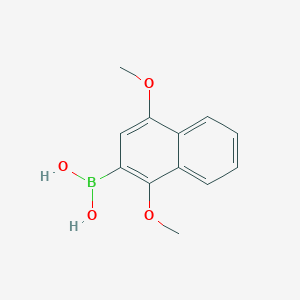

(1,4-Dimethoxynaphthalen-2-yl)boronic acid

Description

Properties

Molecular Formula |

C12H13BO4 |

|---|---|

Molecular Weight |

232.04 g/mol |

IUPAC Name |

(1,4-dimethoxynaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C12H13BO4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7,14-15H,1-2H3 |

InChI Key |

DBFXZQLDZPTXJO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C(=C1)OC)OC)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,4 Dimethoxynaphthalen 2 Yl Boronic Acid

Intrinsic Reactivity of Arylboronic Acids

Arylboronic acids, including (1,4-Dimethoxynaphthalen-2-yl)boronic acid, are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. wiley-vch.de Their reactivity is dominated by the unique electronic nature of the boron center.

The boron atom in a boronic acid possesses a trigonal planar geometry with sp2 hybridization. wiley-vch.de This configuration leaves a vacant p-orbital, rendering the boron atom electron-deficient and capable of acting as a Lewis acid. nih.govresearchgate.net In the presence of a Lewis base, such as a hydroxide (B78521) ion (OH⁻) in aqueous media, the boronic acid can accept a pair of electrons. This interaction leads to a change in hybridization from sp2 to sp3, resulting in the formation of a more stable, anionic tetrahedral intermediate known as a boronate anion. nih.gov

This process is a reversible equilibrium, and the tendency of a boronic acid to form its corresponding boronate anion is quantified by its pKa value. wikipedia.org At pH values above the pKa, the anionic tetrahedral boronate form predominates, while at lower pH levels, the neutral trigonal boronic acid is the major species. nih.gov The pKa of a typical arylboronic acid is approximately 9. wikipedia.org The specific pKa is influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups decrease the pKa (increase acidity), whereas electron-donating groups increase the pKa (decrease acidity).

| Compound | Substituent | pKa |

| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | 9.88 |

| Phenylboronic acid | -H (neutral) | 8.86 |

| 3-Nitrophenylboronic acid | -NO₂ (electron-withdrawing) | 7.98 |

Data sourced from various studies to illustrate electronic effects on Lewis acidity.

This equilibrium between the neutral Lewis acid and the anionic boronate is fundamental to the reactivity of boronic acids in various chemical transformations, including their interactions with biological molecules and their role in catalysis. nih.govnih.gov

A hallmark of boronic acid reactivity is their ability to form reversible covalent bonds with nucleophilic species, most notably with compounds containing 1,2- or 1,3-diol functionalities (vicinal hydroxyl groups), such as sugars and other polyols. wikipedia.orgresearchgate.net This reaction involves the condensation of the boronic acid and the diol to form a cyclic boronic ester (or boronate ester). researchgate.netmonash.edu The formation of these five- or six-membered rings is typically favored in aqueous solutions. researchgate.net

The reaction proceeds through two primary pathways depending on the pH: one involving the neutral boronic acid and another involving the more nucleophilic boronate anion. researchgate.netnih.gov The formation of the boronic ester is a dynamic equilibrium, and the stability of the resulting adduct is influenced by the pH of the solution, the structure of the diol, and the pKa of the boronic acid. researchgate.netnih.gov This reversible covalent interaction is the basis for the use of boronic acids in molecular recognition, sensing applications for saccharides, and dynamic combinatorial chemistry. wikipedia.orgnih.gov The formation of the boronate ester adducts can often be observed by a significant decrease in the pKa of the boron center, typically by 3-3.5 units, making the ester a much stronger acid than the parent boronic acid. researchgate.netmonash.edu

In non-aqueous or low-water conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride (B1165640) known as a boroxine (B1236090). wikipedia.orgmdpi.com This is a reversible equilibrium process where three molecules of water are eliminated.

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

| Solvent | Equilibrium Constant (K) for Phenylboronic Acid |

| CDCl₃ | 0.32 M⁻² |

| THF-d₈ | 1.60 x 10⁻⁵ M⁻² |

This table illustrates the significant influence of the solvent on the boronic acid-boroxine equilibrium. mdpi.com

Reactivity Profiles Specific to Naphthalene-Substituted Boronic Acids

The general reactivity patterns of arylboronic acids are further modulated by the specific structural features of this compound, namely the electronic contributions of the two methoxy (B1213986) groups and the steric profile of the fused naphthalene (B1677914) ring system.

The two methoxy (-OCH₃) groups at the 1- and 4-positions of the naphthalene ring exert a powerful electronic influence on the boronic acid moiety at the 2-position. Methoxy groups have a dual electronic nature: they are electron-withdrawing by induction due to the high electronegativity of the oxygen atom, but they are strongly electron-donating through resonance via the delocalization of oxygen's lone pair electrons into the aromatic π-system. stackexchange.com

The fused-ring structure of the naphthalene core is inherently more rigid and sterically demanding than a simple benzene (B151609) ring. canterbury.ac.nz In this compound, the boronic acid group at the C2 position is flanked by a methoxy group at the C1 position and the peri-hydrogen at the C8 position of the adjacent ring. This substitution pattern imparts significant steric hindrance around the boron center.

This steric bulk can impede the approach of other molecules. For instance, the rate of intermolecular dehydration to form the corresponding boroxine may be reduced due to the difficulty of bringing three substituted naphthalene units together in the required orientation. Similarly, the formation of boronic esters with bulky diols could be sterically hindered. researchgate.net This steric shielding can also provide a kinetic barrier to hydrolysis for its corresponding boronic esters, making them more stable in the presence of water compared to less hindered analogues. researchgate.net The steric strain may also cause a slight twist between the plane of the naphthalene ring and the C-B(OH)₂ group, which could subtly alter the electronic communication between the aromatic system and the boron atom. wiley-vch.de

Susceptibility to Protodeboronation Pathways

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction pathway for arylboronic acids, including this compound. researchgate.net This process can be an undesirable side reaction in synthetic applications like cross-coupling reactions, or it can be a deliberate step in a synthetic sequence. researchgate.net The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the reaction medium, pH, and the electronic properties of the aryl group. researchgate.neted.ac.uk

Protodeboronation can proceed through different mechanisms, often catalyzed by acid or base. researchgate.net Under basic conditions, which are common for Suzuki-Miyaura cross-coupling reactions, the boronic acid exists in equilibrium with its more reactive anionic boronate form. ed.ac.uknih.gov This increased reactivity towards protodeboronation at high pH can be problematic, leading to the consumption of the boronic acid reagent. ed.ac.uk The electron-donating nature of the two methoxy groups on the naphthalene ring of this compound would be expected to increase the electron density on the aromatic system, potentially influencing its stability and reactivity in such pathways. Generally, boronic esters are considered more stable and resistant to protodeboronation compared to their corresponding boronic acids because the ester group can protect the boron center from attack. researchgate.net

Interactions with Inorganic Anions (e.g., Fluoride-Boron Adduct Formation)

The boron atom in this compound is electron-deficient and acts as a Lewis acid. nih.gov This characteristic allows it to interact with a variety of nucleophilic species, including inorganic anions like fluoride (B91410), hydroxide, and cyanide. rsc.org The interaction with fluoride ions is a well-documented example of this reactivity.

When a boronic acid is exposed to a source of fluoride ions, the fluoride anion coordinates to the empty p-orbital of the trigonal planar boron atom. This coordination results in the formation of a stable, tetracoordinate anionic adduct, often referred to as a trifluoroborate salt when excess fluoride is used. nih.gov The boron atom's hybridization changes from sp² in the neutral boronic acid to sp³ in the resulting tetrahedral adduct. lodz.pl This adduct formation is a reversible equilibrium process. The stability of such adducts can be influenced by the electronic properties of the substituents on the boronic acid. uwo.ca The formation of these adducts can alter the physical and electronic properties of the parent molecule. uwo.ca This principle is widely used in the development of fluorescent chemosensors for detecting biologically relevant species, where the binding of an anion to the boron center modulates the sensor's optical properties. rsc.org

Advanced Mechanistic Studies and Computational Chemistry Applications

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling has become an indispensable tool for understanding the complex reaction mechanisms involving boronic acids. Theoretical studies are employed to map out potential energy surfaces, identify key intermediates, and calculate the structures and energies of transition states. rsc.org For reactions involving this compound, computational models can provide insights that are difficult to obtain through experimental means alone.

For instance, in boron-catalyzed reactions like direct amidation, computational studies have been used to question previously accepted mechanisms and propose new, lower-energy pathways. rsc.org These models often suggest that reactions may proceed through dimeric B-X-B (where X = O or NR) motifs, which can activate a carboxylic acid while simultaneously delivering the amine nucleophile. rsc.org By calculating the energy barriers associated with different proposed steps, researchers can predict the most likely reaction pathway. Such models can also be applied to understand competing reactions like protodeboronation, helping to delineate the conditions under which it might occur.

Investigation of Boron Speciation and Proton Ambiguity in Reaction Kinetics

The study of reaction kinetics involving boronic acids is complicated by the variety of species that can exist in solution. Boronic acids can exist as monomers, but they are also known to form cyclic trimers known as boroxines through dehydration. nih.gov In aqueous solutions, they exist in a pH-dependent equilibrium between the neutral, trigonal acid (RB(OH)₂) and an anionic, tetrahedral boronate species (RB(OH)₃⁻). nih.gov This variety of potential reactants is referred to as boron speciation.

Understanding the role of each species is crucial for accurate kinetic analysis. nih.gov For example, in direct amidation catalysis, it has been shown that at least three free coordination sites on the boron atom are necessary for the reaction to proceed, which has implications for which boron species are catalytically active. nih.gov Furthermore, kinetic studies of complex formation between boronic acids and certain ligands have encountered the issue of "proton ambiguity," where it is difficult to specify the exact reaction routes and protonation states of the reacting species based on kinetic data alone. elsevierpure.com

| Species Name | Chemical Formula | Boron Hybridization | Typical Conditions |

|---|---|---|---|

| Monomeric Acid | ArB(OH)₂ | sp² | Aqueous or organic solution |

| Anionic Boronate | [ArB(OH)₃]⁻ | sp³ | Aqueous, pH > pKa |

| Boroxine (Anhydride) | (ArBO)₃ | sp² | Anhydrous conditions, upon dehydration |

| Fluoride Adduct | [ArBF₃]⁻ K⁺ | sp³ | Presence of fluoride source (e.g., KF) |

Ar = (1,4-Dimethoxynaphthalen-2-yl)

Application of Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. nih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of various chemical properties, providing deep mechanistic insights. lodz.plnih.gov

Different functionals and basis sets are employed in DFT studies to balance computational cost and accuracy. For example, hybrid functionals like B3LYP are often found to yield the lowest total energy for dimethoxybenzene derivatives, providing accurate electronic properties, though at a higher computational cost than functionals like PBE. nih.gov DFT is used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. nih.gov These computational tools are essential for rationalizing experimentally observed phenomena and for designing new catalysts and reactions. rsc.org

| DFT Functional | Typical Application | Key Insights Provided |

|---|---|---|

| B3LYP | Geometry optimization, electronic properties, reaction pathway analysis. rsc.orgnih.gov | Accurate total energies, HOMO-LUMO gaps, reaction barriers. nih.gov |

| PBE | More time-efficient calculations, initial geometry scans. nih.gov | Good for large systems where computational cost is a factor. nih.gov |

| B3PW91 | Simulation of theoretical Raman and SERS spectra. researchgate.net | Vibrational mode analysis, prediction of spectral features. researchgate.net |

Kinetic and Thermodynamic Analyses of Boronic Acid Transformations

Kinetic and thermodynamic analyses, both experimental and computational, are fundamental to understanding the behavior of this compound. Kinetic studies, such as monitoring reaction rates under different conditions (e.g., varying pH), can reveal the dependence of the reaction on specific species. nih.gov For example, analyzing log(k_obs) vs. pH rate profiles is a common method to dissect the varied and highly species-dependent behavior of boronic acids in processes like protodeboronation. ed.ac.uk

Thermodynamic analysis provides information on the stability of reactants, intermediates, and products. Computational methods like DFT are frequently used to calculate the thermodynamic parameters of a reaction, such as the change in Gibbs free energy (ΔG), which determines the spontaneity of a transformation. nih.gov By comparing the energies of different potential intermediates and products, researchers can predict the most thermodynamically favorable outcomes. For instance, calculations can reveal the relative stability of different boron species in solution or the driving force for the formation of an adduct with an anion. nih.gov These analyses are crucial for optimizing reaction conditions to favor a desired product and minimize unwanted side reactions. ed.ac.uk

Applications of 1,4 Dimethoxynaphthalen 2 Yl Boronic Acid in Organic Synthesis and Catalysis

Utility as Reagents in Cross-Coupling Methodologies

The naphthalene (B1677914) boronic acid moiety is a key building block in reactions that form new bonds, leveraging the reactivity of the carbon-boron bond. These transformations are typically catalyzed by transition metals like palladium, nickel, and copper, each enabling distinct types of bond formations.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C–C bonds, particularly for linking aromatic fragments. nih.gov This reaction involves the coupling of an organoboron compound, such as (1,4-Dimethoxynaphthalen-2-yl)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov The methodology is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its reagents. nih.gov The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling depend on several factors, including the choice of catalyst, ligands, base, and solvent, as well as the electronic and steric properties of the coupling partners. For naphthalene-based boronic acids, the reaction scope is broad, encompassing a wide range of aryl and heteroaryl halides.

Dialkylbiaryl phosphine (B1218219) ligands have proven to be highly effective in expanding the substrate scope to include less reactive aryl chlorides and sterically hindered substrates. nih.gov The efficiency of coupling can be influenced by substituents on both the boronic acid and the aryl halide. Electron-donating groups on the boronic acid can sometimes facilitate the reaction, while electron-withdrawing groups on the aryl halide typically enhance the rate of oxidative addition. However, highly substituted or sterically demanding naphthalene systems may require careful optimization of reaction conditions, such as using more active catalysts or higher temperatures, to achieve good yields. uit.no For instance, challenges can arise with 2-substituted aryl bromides, which may favor non-carbonylative pathways over the desired coupling. uit.no

The stability of the boronic acid itself is a crucial consideration. Some heteroarylboronic acids are prone to protodeboronation, a side reaction that cleaves the C–B bond. nih.gov While naphthalene-based boronic acids are generally more stable, the choice of reaction conditions, particularly the base and solvent system, is important to minimize this undesired pathway. nih.govresearchgate.net

Table 1: Representative Substrate Scope in Palladium-Catalyzed Suzuki-Miyaura Couplings with Aryl Boronic Acids This table illustrates the general scope of Suzuki-Miyaura reactions with various aryl halides, which is applicable to naphthalene-based boronic acids like this compound.

| Entry | Aryl Halide Partner | Boronic Acid | Catalyst System | Product Yield (%) |

| 1 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂, RuPhos | High |

| 2 | 4-Chloroacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | Good to Excellent |

| 3 | 2-Chloropyridine | (4-Methoxyphenyl)boronic acid | SPhos-based Pd catalyst | High |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Thiophen-2-ylboronic acid | XPhos-based Pd catalyst | High |

Data compiled from studies on various aryl boronic acids and aryl halides. nih.govresearchgate.net

The mechanism of the Suzuki-Miyaura reaction has been studied extensively. nih.gov The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by the crucial transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. nih.govrsc.org

Transmetalation: This step is typically the rate-determining step and involves the reaction of the Pd(II)-halide complex with a boronate species, which is formed by the activation of the boronic acid with a base (e.g., OH⁻). rsc.orgwiley-vch.de Two primary pathways have been proposed for transmetalation: one involving an anionic organoboronate species (boronate pathway) and another involving a palladium hydroxo complex reacting with the neutral boronic acid (hydroxide pathway). nih.gov Recent studies suggest that the boronate pathway is often faster. nih.gov The transfer of the organic moiety from boron to palladium results in a diorganopalladium(II) complex. illinois.edu

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. In this concerted process, the two organic groups are coupled to form the new C–C bond of the biaryl product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. nih.gov The rate of reductive elimination can be influenced by the nature of the ligands on the palladium center; bulkier phosphine ligands can favor this step. wiley-vch.de

While palladium catalysts are dominant, nickel catalysts offer a powerful and often more cost-effective alternative for certain cross-coupling reactions. nih.gov Nickel is particularly effective in coupling reactions involving less reactive electrophiles like aryl ethers and in reductive coupling processes. orgsyn.org

For the synthesis of highly substituted 1,3-dienes, a dual-catalyst system employing both nickel and palladium has been developed. nih.gov This method allows for the cross-electrophile coupling of two different vinyl electrophiles, such as a vinyl bromide and a vinyl triflate, in the presence of a zinc reductant. nih.gov Although not a direct application of a boronic acid, this highlights nickel's utility in forming complex C(sp²)-C(sp²) bonds. A more direct application involves the nickel-catalyzed Suzuki-type coupling of boronic acids with redox-active esters derived from alkyl carboxylic acids, providing a novel route to C(sp²)-C(sp³) bonds. nih.gov Nickel catalysis has also been successfully applied to the coupling of boronic esters with methoxynaphthalene, demonstrating its capability in activating C–O bonds for C–C bond formation. orgsyn.org

Copper-promoted cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, provide a valuable method for forming carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions typically couple boronic acids with amines (N-H), phenols (O-H), or thiols (S-H) to form C–N, C–O, and C–S bonds, respectively. researchgate.net A key advantage of this methodology is that it often proceeds under mild conditions, sometimes at room temperature and open to the air, without the need for strong bases. researchgate.net

The use of this compound in copper-promoted reactions would enable the synthesis of N- and O-arylated products incorporating the dimethoxynaphthalene scaffold. For example, coupling with various primary and secondary amines or phenols would yield the corresponding arylamines and diaryl ethers. The reaction is generally tolerant of a wide range of functional groups on both the boronic acid and the heteroatom-containing substrate. researchgate.net Recent developments have focused on achieving chemoselectivity, such as the selective N-arylation of unprotected aminophenols. rsc.org

Table 2: Examples of Copper-Promoted C-N and C-O Bond Formation Illustrative examples of the types of transformations possible using aryl boronic acids in Chan-Lam couplings.

| Entry | Heteroatom Substrate | Aryl Boronic Acid | Product Type | Conditions |

| 1 | Aniline | Phenylboronic acid | C–N Bond (Diphenylamine) | Cu(OAc)₂, O₂, rt |

| 2 | Phenol (B47542) | (4-Tolyl)boronic acid | C–O Bond (Aryl ether) | Cu(OAc)₂, Pyridine, rt |

| 3 | 3-Aminophenol | Phenylboronic acid | C–N Bond (Selective N-Arylation) | Cu(OAc)₂/AgOAc, MeOH, rt |

| 4 | Imidazole | (3-Methoxyphenyl)boronic acid | C–N Bond (N-Arylimidazole) | Cu(OAc)₂, CH₂Cl₂, rt |

Conditions and substrates are representative of the Chan-Lam coupling methodology. researchgate.netrsc.org

Direct aminative cross-coupling provides a route for C–N bond formation. While copper is widely used for this purpose, as described in the Chan-Lam reaction, other methods are also being explored. rsc.org An alternative, though less direct, approach involves the enzymatic amination of boronic acids. nih.gov Recent research has shown that engineered heme enzymes can catalyze the conversion of aryl boronic acids to anilines using hydroxylamine (B1172632) as the nitrogen source. nih.gov This biocatalytic method proceeds through a proposed mechanism involving the formation of a boronate complex with an iron-nitrene intermediate, followed by a 1,2-metallate shift to form the C–N bond. nih.gov Such enzymatic methods offer a novel, stereospecific route to amines from boronic acids under mild, catalyst-free (in the metallic sense) conditions, avoiding issues of catalyst inhibition that can affect metal-catalyzed reactions. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C–C Bond Formation

Applications in Diverse Functional Group Transformations

The boronic acid functional group is renowned for its versatility, participating in a wide array of chemical reactions that allow for the introduction of various functionalities onto an aromatic scaffold.

The conversion of aryl boronic acids to phenols is a fundamental transformation in organic synthesis. This process, known as oxidative hydroxylation, provides a powerful method for the synthesis of substituted phenols, which are important intermediates in the pharmaceutical and materials science industries. While specific studies detailing the hydroxylation of this compound are not prevalent in the reviewed literature, the general mechanism for this transformation is well-established for a broad range of aryl boronic acids.

The reaction typically proceeds via oxidation of the carbon-boron bond. Common oxidants employed for this purpose include hydrogen peroxide, oxone, and N-oxides. The choice of oxidant and reaction conditions can be tailored to accommodate various functional groups present on the aromatic ring. For instance, the use of mild oxidants is crucial when sensitive functionalities are present to avoid over-oxidation. The transformation of an aryl boronic acid to a phenol is a high-yielding and generally clean reaction, making it a preferred method for the synthesis of phenolic compounds.

Table 1: General Conditions for Hydroxylation of Aryl Boronic Acids

| Oxidant | Catalyst | Solvent | Temperature | General Observations |

| Hydrogen Peroxide | Often base-catalyzed (e.g., NaOH) | Water, THF | Room Temperature | A common and efficient method. |

| Oxone | Uncatalyzed | Acetone/Water | 0 °C to Room Temperature | A potent oxidant, suitable for less reactive substrates. |

| N-Oxides | Transition metal-free | Dichloromethane | Room Temperature | Offers mild reaction conditions. |

Aryl boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide or triflate. This compound, with its naphthalene core, is a prime candidate for the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and other complex carbon frameworks.

By coupling this compound with various halogenated aromatic compounds, intricate molecular architectures can be assembled. These structures are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The dimethoxy substituents on the naphthalene ring can influence the electronic properties and solubility of the resulting polycyclic systems.

While direct examples of the use of this compound in the synthesis of specific polycyclic systems are not extensively documented in the surveyed literature, the principles of Suzuki-Miyaura coupling suggest its high potential in this area. The reaction conditions for such couplings are well-developed and typically involve a palladium catalyst, a base, and a suitable solvent system.

Table 2: Typical Suzuki-Miyaura Coupling Reaction Parameters

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle. |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates the reaction. |

| Coupling Partner | Aryl bromides, iodides, or triflates | Provides the other carbon framework for C-C bond formation. |

Role in Boronic Acid Catalysis (BAC)

Beyond their role as stoichiometric reagents, boronic acids are emerging as powerful organocatalysts. This field, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate various functional groups.

Aryl boronic acids can act as Lewis acid catalysts to activate hydroxyl and carboxyl groups. They achieve this by forming a reversible covalent bond with the oxygen atom of the functional group, which enhances its reactivity towards nucleophilic attack. This activation strategy is particularly useful in reactions such as glycosylations, esterifications, and amidations. The specific catalytic activity of this compound in this context has not been widely reported, but its general potential can be inferred from the behavior of other aryl boronic acids. The electron-donating methoxy (B1213986) groups on the naphthalene ring may modulate the Lewis acidity of the boron center, potentially influencing its catalytic efficacy.

Boronic acid catalysis has been successfully applied to Friedel-Crafts alkylation reactions. In this context, the boronic acid catalyst activates an alcohol, facilitating the formation of a carbocation intermediate which then undergoes electrophilic aromatic substitution. This approach offers a milder and more environmentally benign alternative to traditional strong acid catalysts. While there are no specific reports on the use of this compound as a catalyst for Friedel-Crafts reactions, the general principle suggests its potential applicability. The bulky naphthalene scaffold could introduce unique steric influences on the reaction's regioselectivity.

Boronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines and the esterification of carboxylic acids with alcohols. These reactions are traditionally challenging due to the need for harsh conditions or the use of stoichiometric activating agents. Boronic acid catalysts facilitate these transformations under milder conditions by activating the carboxylic acid group. The mechanism is believed to involve the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by an amine or alcohol. The catalytic performance in these reactions can be tuned by modifying the electronic properties of the aryl group attached to the boronic acid. The electron-rich 1,4-dimethoxynaphthalene (B104105) moiety in the title compound could potentially enhance the catalytic activity in these transformations, although specific research is needed to confirm this.

Facilitation of Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement, a cornerstone transformation in organic chemistry for the synthesis of amides from oximes, has traditionally been promoted by strong acids. organic-chemistry.orgwikipedia.orglibretexts.org However, the quest for milder and more selective reaction conditions has led to the exploration of alternative catalysts. Boronic acids have emerged as effective organocatalysts for this purpose. researchgate.netorganic-chemistry.org

The catalytic activity of boronic acids in the Beckmann rearrangement is attributed to their ability to activate the oxime hydroxyl group, facilitating the subsequent rearrangement. researchgate.netorganic-chemistry.org While specific studies on this compound in this context are not extensively documented, its potential can be inferred from the behavior of other arylboronic acids. For instance, 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids have been shown to be efficient catalysts for the direct and chemoselective activation of oxime N-OH bonds. organic-chemistry.org

The proposed mechanism involves the formation of a boron-oxime intermediate, which enhances the leaving group ability of the hydroxyl moiety, thereby promoting the migration of the anti-periplanar group to the nitrogen atom. organic-chemistry.org The electron-donating methoxy groups on the naphthalene scaffold of this compound could influence the Lewis acidity of the boron center, potentially modulating its catalytic activity.

Table 1: Examples of Boronic Acid Catalyzed Beckmann Rearrangement

| Oxime Substrate | Boronic Acid Catalyst | Product | Yield (%) | Reference |

| Acetophenone oxime | 2-Phenoxycarbonyl-phenylboronic acid | Acetanilide | 95 | organic-chemistry.org |

| Cyclohexanone oxime | Metaboric acid | ε-Caprolactam | >99 | ionike.com |

| Benzophenone oxime | 2-Alkoxycarbonyl-phenylboronic acid | Benzanilide | 92 | organic-chemistry.org |

This table presents data for illustrative purposes based on existing literature on other boronic acids.

Dual Catalytic Systems Involving Boronic Acids

Dual catalysis, a powerful strategy in which two catalysts work in concert to enable a transformation that is not achievable by either catalyst alone, has gained significant traction. acs.orgnih.gov Boronic acids have proven to be valuable components in such systems, often acting as Lewis acids to activate substrates towards nucleophilic attack by an intermediate generated by a second catalyst. acs.orgnih.govrsc.org

A notable example is the combination of a boronic acid with a chiral amine catalyst for the enantioselective alkylation of aldehydes. acs.orgnih.gov In such a system, the boronic acid can activate an allylic alcohol, facilitating the formation of a carbocation, while the chiral amine condenses with an aldehyde to form a nucleophilic enamine. The subsequent reaction between these two activated species can lead to the formation of a new carbon-carbon bond with high stereocontrol. acs.orgnih.gov

The role of this compound in a dual catalytic system would be to act as a Lewis acid activator. The electronic properties conferred by the dimethoxynaphthalene moiety could influence the efficiency of this activation step. The bulky naphthalene framework might also play a role in the stereochemical outcome of the reaction by creating a specific chiral environment around the activated substrate.

Table 2: Illustrative Dual Catalytic System with a Boronic Acid

| Aldehyde | Allylic Alcohol | Boronic Acid Co-catalyst | Chiral Amine Catalyst | Product Yield (%) | Enantiomeric Ratio (er) | Reference |

| 2-Phenylpropanal | Cinnamyl alcohol | Ferrocenium boronic acid | Imidazolidinone | 90 | 97:3 | acs.org |

| 2-Methylbutanal | 1-Phenyl-2-propen-1-ol | Arylboronic acid | Diphenylprolinol silyl (B83357) ether | 85 | 95:5 | acs.org |

This table provides a generalized representation of dual catalytic systems involving boronic acids.

Contributions to Asymmetric Synthesis

The development of chiral boronic acids and their application in asymmetric catalysis is a rapidly advancing field. nih.govacs.orgthieme-connect.com These catalysts can induce enantioselectivity in a variety of transformations, including conjugate additions, Diels-Alder reactions, and asymmetric reductions. nih.govnih.gov While this compound is itself achiral, it can serve as a precursor to chiral boronic acid derivatives or be used in conjunction with chiral ligands to achieve asymmetric induction.

One strategy involves the synthesis of C2-symmetric chiral borinic acids derived from boronic acids, which have shown excellent performance in the desymmetrization of diols. acs.orgthieme-connect.com The design of such chiral catalysts often relies on the steric and electronic properties of the substituents on the boron atom. The dimethoxynaphthalene group of the parent boronic acid could be strategically incorporated into a chiral framework to create a well-defined catalytic pocket.

Furthermore, boronic acids can be employed as co-catalysts in transition metal-catalyzed asymmetric reactions. nih.govrsc.org For example, in the rhodium-catalyzed asymmetric addition of arylboronic acids to enones, the choice of the boronic acid can influence both the reactivity and the enantioselectivity of the reaction. rsc.org The specific electronic nature of this compound could therefore be leveraged to fine-tune the outcome of such transformations.

Table 3: Examples of Asymmetric Transformations Involving Boronic Acids

| Reaction Type | Substrate | Chiral Catalyst/Ligand | Boronic Acid | Enantiomeric Excess (ee %) | Reference |

| Conjugate Addition | 2,3-Dihydro-4-pyridone | Axially chiral NHC-Pd(II) complex | Phenylboronic acid | >99.5 | nih.gov |

| Arylation of Ketones | N-Heteroaryl ketone | Rh/(S,S,S,S)-Wingphos | 4-Methoxyphenylboronic acid | 99 | nih.gov |

| Pictet-Spengler Reaction | 2-(1H-pyrrol-1-yl)aniline | B(OMe)3/(R)-BINOL | - | 81 | researchgate.net |

This table showcases various asymmetric reactions where boronic acids or their derivatives play a key role.

Emerging Research Directions and Advanced Applications

Design and Synthesis of Advanced Naphthalene (B1677914) Boronic Acid-Based Catalysts

While boronic acids are renowned as crucial reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their role is evolving towards direct participation in catalytic systems. The design of advanced catalysts based on the naphthalene boronic acid framework focuses on leveraging the Lewis acidic nature of the boron center and the specific stereoelectronic properties of the aromatic system.

Researchers are exploring the synthesis of chiral naphthalene-based boronic acids to act as organocatalysts in asymmetric synthesis. The strategy involves creating a well-defined chiral environment around the boron atom. This can be achieved by introducing chiral substituents on the naphthalene ring or by designing molecules where the boronic acid is part of a larger, rigid chiral framework. These catalysts are being investigated for their potential in reactions such as asymmetric Diels-Alder reactions or stereoselective additions to carbonyls and imines. The dimethoxy groups on the (1,4-Dimethoxynaphthalen-2-yl)boronic acid backbone can electronically tune the Lewis acidity of the boron center, which is a critical parameter for catalytic activity and selectivity.

Applications in Materials Science for Functional Polymers and Frameworks

The ability of boronic acids to form reversible covalent bonds with diols is a key feature being exploited in materials science for the creation of "smart" or stimuli-responsive materials. nih.govscispace.com this compound can be incorporated as a functional monomer into polymer chains or as a building block in the synthesis of porous frameworks like Covalent Organic Frameworks (COFs).

These materials exhibit responsiveness to changes in pH or the presence of specific diol-containing molecules, such as glucose. researchgate.net For instance, polymers functionalized with this naphthalene boronic acid can be cross-linked using polyvalent diols. The resulting hydrogel can undergo a reversible sol-gel transition in response to competitive binding with glucose or changes in ambient pH, making such materials promising for applications in controlled drug delivery and sensing. researchgate.netnih.gov The rigid and planar naphthalene unit can also impart favorable properties to the resulting materials, such as enhanced thermal stability and potentially unique photophysical characteristics.

Table 1: Properties of Boronic Acid-Functionalized Polymers

| Property | Description | Potential Application |

| Stimuli-Responsiveness | Forms reversible boronate esters with diols, leading to changes in material structure in response to pH or competitive binders (e.g., glucose). | Glucose sensors, self-healing materials, controlled drug release systems. researchgate.netnih.gov |

| Mechanical Properties | The incorporation of the rigid naphthalene scaffold can enhance the stiffness and thermal stability of the polymer backbone. | High-performance materials, stable frameworks for catalysis or separation. |

| Photophysical Properties | The naphthalene core is inherently fluorescent, allowing for the development of materials whose optical properties change upon diol binding. | Fluorescent sensors, imaging agents. |

Supramolecular Chemistry and Molecular Recognition Phenomena

The core principle of boronic acid chemistry—its interaction with diols—is central to its application in molecular recognition and supramolecular assembly. nih.govnih.gov

This compound serves as a fundamental scaffold for designing synthetic receptors that can selectively bind to molecules containing 1,2- or 1,3-diol functionalities, most notably carbohydrates. researchgate.netresearchgate.netnih.gov The binding event involves the formation of a cyclic boronate ester, a reversible covalent bond that is stable in aqueous environments. sigmaaldrich.commdpi.com The affinity and selectivity of these receptors can be fine-tuned by modifying the electronic properties of the naphthalene ring. The electron-donating methoxy (B1213986) groups in this compound influence the pKa of the boronic acid, which in turn affects the pH range over which diol binding is optimal. nih.gov Researchers design more complex receptors by integrating this boronic acid moiety into larger macrocyclic or multivalent structures to achieve higher affinity and specific recognition of complex saccharides. nih.gov

Building on the principles of molecular recognition, boronic acid derivatives are widely used to create sensors for biologically important analytes. rsc.org Catecholamines, such as dopamine (B1211576) and norepinephrine, are key neurotransmitters that feature a 1,2-diol group on their aromatic ring, making them ideal targets for boronic acid-based sensors. ddtjournal.comnih.gov

A common sensing strategy involves coupling the naphthalene boronic acid to a fluorophore. The naphthalene moiety itself is fluorescent. Upon binding to a catecholamine, the formation of the boronate ester can alter the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov This allows for the sensitive and selective detection of these analytes in biological samples. nih.gov The specificity for catecholamines over other biological amines is conferred by the requirement of the diol group for strong binding. nih.gov

Table 2: Boronic Acid-Based Sensing Mechanisms

| Analyte Type | Recognition Moiety | Transduction Method | Key Principle |

| Carbohydrates | 1,2- or 1,3-diol | Fluorescence, Colorimetry | Formation of a cyclic boronate ester alters the electronic properties of an attached reporter molecule. nih.gov |

| Catecholamines | 1,2-benzenediol (catechol) | Fluorescence, Electrochemistry | Specific and reversible covalent binding to the catechol group leads to a measurable optical or electrochemical signal. ddtjournal.comnih.gov |

| Reactive Oxygen Species | Peroxides (e.g., H₂O₂) | Fluorescence | Oxidative deboronation converts the arylboronic acid into its corresponding phenol (B47542), releasing a fluorescent reporter. nih.govfrontiersin.org |

Interdisciplinary Applications in Bioorganic Chemistry and Chemical Biology

The unique reactivity of the boronic acid group makes it a valuable tool in chemical biology for probing and manipulating biological systems. nih.gov

Boronic acids are well-established as potent inhibitors of certain classes of enzymes, particularly serine proteases, where the boron atom forms a covalent, yet reversible, bond with the catalytic serine residue, mimicking the tetrahedral transition state. nih.govnih.govnih.gov This property allows for the design of this compound derivatives as chemical probes to study enzyme function and validate their potential as therapeutic targets. muni.cz

A more advanced strategy involves the use of in situ click chemistry for enzyme inhibitor discovery. rsc.org In this approach, the target enzyme itself acts as a template to assemble its own high-affinity inhibitor from a library of smaller, reactive fragments. A derivative of this compound could be functionalized with one half of a "click" chemistry pair (e.g., an alkyne). A separate library of fragments would contain the other reactive partner (e.g., an azide). nih.gov In the presence of the enzyme, only the fragments that bind optimally to adjacent sites on the protein surface will be held in the correct proximity and orientation to "click" together, forming a potent and highly specific inhibitor. rsc.orgnih.gov The boronic acid moiety would serve as an anchor, directing its fragment to a specific sub-pocket of the enzyme's active site. This method accelerates the discovery of novel enzyme inhibitors by allowing the biological target to select its best-fitting ligand from a combinatorial pool. unimi.it

Integration of Computational Chemistry for Predictive Synthesis and Reactivity Design

The application of computational chemistry is a burgeoning field that offers profound insights into molecular structures and reactivity, thereby guiding experimental design and optimizing synthetic routes. elixirpublishers.com For this compound, while specific computational studies are not extensively documented in public literature, the principles of computational chemistry provide a framework for its predictive synthesis and reactivity design.

Computational tools, particularly Density Functional Theory (DFT), are instrumental in predicting the outcomes of chemical reactions and understanding reaction mechanisms at a molecular level. These methods can be employed to model the transition states of reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions. By calculating the energy barriers of different reaction pathways, chemists can predict the most favorable conditions and reagents, leading to higher yields and fewer byproducts.

Furthermore, computational chemistry aids in the design of novel synthetic strategies. For instance, molecular modeling can simulate the interaction of this compound with various catalysts and substrates. This allows for the in silico screening of potential reaction partners and catalysts, saving significant time and resources in the laboratory. The electronic properties of the naphthalene ring and the influence of the dimethoxy and boronic acid substituents can be precisely calculated to predict its reactivity in various chemical transformations.

Table 1: Potential Applications of Computational Chemistry for this compound

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states and energy profiles for cross-coupling reactions. |

| Molecular Docking | Catalyst Design | Prediction of binding affinities between the boronic acid and various metal catalysts. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvent Effects | Understanding the role of the solvent in reaction kinetics and thermodynamics. |

| In Silico Screening | Discovery of New Reactions | Identification of novel reaction partners and conditions for new transformations. |

Green Chemistry Methodologies for Sustainable Production and Transformations

The principles of green chemistry are increasingly vital in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. researchgate.net For the production and transformation of this compound, several green methodologies applicable to arylboronic acids, in general, can be adopted.

One key area is the development of environmentally benign synthetic routes. Traditional methods for synthesizing arylboronic acids can involve harsh reagents and generate significant waste. Green alternatives focus on minimizing waste, using less hazardous solvents, and improving atom economy. organic-chemistry.orgnih.gov For example, the direct C-H borylation of 1,4-dimethoxynaphthalene (B104105), using catalysts like iridium or rhodium, represents a more atom-economical approach compared to traditional methods that may involve halogenated intermediates. nih.gov

In the transformations of this compound, green chemistry principles guide the choice of solvents, catalysts, and reaction conditions. The use of water or ethanol (B145695) as a reaction solvent instead of volatile organic compounds (VOCs) is a significant step towards greener processes. researchgate.netrsc.org For instance, protocols for the ipso-hydroxylation of arylboronic acids have been developed using aqueous hydrogen peroxide in ethanol, offering a mild and efficient method to produce the corresponding phenols. rsc.org

Moreover, the use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of sustainable chemistry. rsc.org For reactions such as the Suzuki-Miyaura coupling, employing palladium nanoparticles on a solid support can facilitate catalyst recycling and minimize metal contamination in the final product. researchgate.net

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application in Synthesis/Transformation | Example Methodology |

| Atom Economy | Synthesis | Direct C-H borylation of 1,4-dimethoxynaphthalene. |

| Use of Safer Solvents | Transformations | Suzuki-Miyaura coupling in aqueous or ethanolic media. |

| Design for Energy Efficiency | Synthesis and Transformations | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Catalysis | Transformations | Use of recoverable and reusable heterogeneous catalysts (e.g., Pd on carbon). researchgate.net |

| Reduction of Derivatives | Synthesis | Avoiding protecting groups through direct functionalization strategies. |

By integrating these computational and green chemistry approaches, the synthesis and application of this compound can be advanced in a more efficient, predictable, and environmentally responsible manner.

Q & A

Q. What are the common synthetic routes for preparing (1,4-dimethoxynaphthalen-2-yl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of halogenated precursors. For example, copper-mediated conjugate additions of boronic acids to electron-deficient alkenes (e.g., vinylidenebisphosphonates) can yield functionalized boronic acids under optimized conditions (Cu(OTf)₂ catalysis, yields up to 98% in specific cases) . Key variables include:

- Catalyst selection : Pd or Cu catalysts affect regioselectivity.

- Solvent/base system : THF/Na₂CO₃ or DMF/K₂CO₃ influence boroxine formation.

- Temperature : Elevated temperatures (80–100°C) improve kinetics but may promote side reactions.

Q. How can crystallographic data resolve structural ambiguities in boronic acid derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating hydrogen-bonding networks and polymorphism. For example, studies on (naphthalen-1-yl)boronic acid revealed two polymorphs with distinct hydrogen-bond motifs (C–H···O vs. O–H···O interactions), impacting solubility and reactivity . Parameters to consider:

- Crystallization solvent : Polar solvents favor planar hydrogen-bond networks.

- Thermodynamic vs. kinetic forms : Slow evaporation yields thermodynamically stable polymorphs.

Q. What experimental strategies mitigate boronic acid trimerization during characterization?

Methodological Answer: Boronic acids readily dehydrate to boroxines, complicating mass spectrometry (MS) and NMR analysis. Strategies include:

- Derivatization : Convert to boronic esters (e.g., pinacol esters) to stabilize the analyte .

- In situ esterification : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix to suppress trimerization .

- Low-temperature NMR : Reduce dehydration kinetics at –40°C .

Advanced Research Questions

Q. How can researchers design photoresponsive systems using this compound?

Methodological Answer: Azobenzene-boronic acid hybrids enable light-controlled diol binding. For example:

- E/Z isomerization : Irradiation at 450 nm (Z-form) enhances diol-binding affinity by 20-fold due to steric and electronic effects .

- Hydrogel modulation : Tethering to polymers allows visible-light tuning of material stiffness (e.g., 660 nm irradiation reverses binding) .

Experimental Design : - Monitor binding via UV-Vis or fluorescence quenching.

- Use competition assays (e.g., alizarin red S) to quantify affinity changes .

Q. How should conflicting data on boronic acid reactivity be analyzed in drug discovery?

Methodological Answer: Contradictions may arise from polymorphic forms or hydrolysis equilibria. Case study:

- Polymorph-dependent activity : Combretastatin analogs with boronic acid substituents showed IC₅₀ values varying by >10-fold depending on crystal packing .

- Hydrolysis kinetics : Free boronic acids (e.g., phenylboronic acid) oxidize faster than esters, but ester hydrolysis rates complicate interpretation .

Resolution : - Use differential scanning calorimetry (DSC) to confirm polymorph identity.

- Perform time-resolved oxidation assays under controlled pH (e.g., H₂O₂ titration with NMR monitoring) .

Q. What advanced separation techniques address boronic acid impurity profiling in pharmaceuticals?

Methodological Answer: LC-MS/MS with surface-deactivated columns (e.g., MaxPeak™ Premier) minimizes nonspecific adsorption. Example protocol :

- Sample prep : SPE with HLB cartridges (methanol conditioning, NH₄F elution).

- Mobile phase : 0.1% formic acid in MeCN/H₂O.

- Detection : MRM mode for genotoxic impurities (LOD <1 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.